tert-butylN-(3-diazo-2-oxopropyl)-N-methylcarbamate
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Overview
Description
tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is a chemical compound with the molecular formula C8H13N3O3. It is known for its unique structure, which includes a diazo group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a diazo compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The diazo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate involves its interaction with molecular targets through the diazo group. This group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved may include nucleophilic substitution or addition reactions .
Comparison with Similar Compounds
Similar Compounds
tert-ButylN-(3-diazo-2-oxopropyl)carbamate: Similar structure but lacks the N-methyl group.
tert-ButylN-(3-diazo-2-oxopropyl)-N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs .
Biological Activity
Tert-butylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is a synthetic organic compound characterized by its unique diazo and carbamate functional groups. This compound has garnered attention for its potential applications in organic synthesis and its biological activity, though detailed studies on its specific biological effects remain limited. This article aims to summarize the current understanding of the biological activity of this compound, including synthesis methods, reactivity, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A tert-butyl group , which enhances solubility and steric hindrance.
- A diazo group , known for its reactivity in various chemical transformations.
- An N-methylcarbamate moiety , contributing to the compound's potential biological interactions.
Table 1: Structural Comparison with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl methyl(2-oxopropyl)carbamate | Structure | Lacks the diazo group but retains carbamate functionality. |
Diazomethane | Structure | A simpler diazo compound known for its reactivity but limited stability. |
Benzyl N-(3-diazo-2-oxopropyl)carbamate | Structure | Contains a benzyl group instead of tert-butyl, providing insights into substituent effects. |
Synthesis Methods
Several synthetic routes have been developed for preparing this compound. These methods typically involve the diazotization of appropriate precursors followed by carbamate formation. The synthesis process often requires careful control of reaction conditions to ensure high yields and purity.
Biological Activity
While comprehensive studies are still needed, initial investigations suggest that this compound may exhibit various biological activities, particularly in relation to enzyme interactions. The diazo group is known to participate in reactions that can modify enzyme function or inhibit enzymatic activity.
Case Studies
- Enzyme Inhibition : Preliminary studies indicate potential inhibition of cholinesterases, enzymes critical in neurotransmission. Such inhibition could lead to significant physiological effects, particularly in neurobiology.
- Reactive Intermediates : The compound's ability to generate reactive intermediates may be exploited in further synthetic applications or as a mechanism for biological activity modulation.
Research Findings
Research on related compounds has provided insights into the biological potential of this compound. For instance, studies on diazomethane have shown that similar diazo compounds can act as potent electrophiles, engaging in nucleophilic attacks that alter protein structures or function.
Table 2: Summary of Biological Activities from Related Studies
Compound Name | Biological Activity | Reference |
---|---|---|
Diazomethane | Potent electrophile; modifies protein function | |
Benzyl N-(3-diazo-2-oxopropyl)carbamate | Potential cholinesterase inhibition |
Properties
Molecular Formula |
C9H15N3O3 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)12(4)6-7(13)5-11-10/h5H,6H2,1-4H3 |
InChI Key |
HZZOXESZIPEHBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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